2-(Trifluoromethoxy)-DL-phenylalanine
Overview
Description
2-(Trifluoromethoxy)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a trifluoromethoxy group attached to the phenylalanine backbone.
Mechanism of Action
Target of Action
A related compound, 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid, has been found to target methionine aminopeptidase in escherichia coli . This enzyme is responsible for the removal of the N-terminal methionine from nascent proteins .
Mode of Action
The related compound mentioned above acts by inhibiting the function of methionine aminopeptidase . This inhibition disrupts protein synthesis, affecting the growth and survival of the organism .
Biochemical Pathways
The inhibition of methionine aminopeptidase by the related compound would affect protein synthesis, which is a fundamental biochemical pathway in all living organisms .
Result of Action
The inhibition of methionine aminopeptidase by the related compound would likely result in disrupted protein synthesis, affecting the growth and survival of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group under controlled conditions . The reaction conditions often involve the use of strong bases and specific solvents to achieve high yields and purity .
Industrial Production Methods:Properties
IUPAC Name |
2-amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-8-4-2-1-3-6(8)5-7(14)9(15)16/h1-4,7H,5,14H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPKLBNKYRAICX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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